molecular formula C10H14BrNO2 B13604193 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine

Cat. No.: B13604193
M. Wt: 260.13 g/mol
InChI Key: IDCGMROWYPOYMN-UHFFFAOYSA-N
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Description

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H14BrNO2 It is a derivative of phenethylamine, characterized by the presence of a bromine atom and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-4,5-dimethoxybenzaldehyde, while reduction can produce 3-bromo-4,5-dimethoxybenzyl alcohol .

Scientific Research Applications

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-(3-bromo-4,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14BrNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3-4,12H2,1-2H3

InChI Key

IDCGMROWYPOYMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCN)Br)OC

Origin of Product

United States

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